molecular formula C8H12N2O2 B054208 O-4-Propylthymine CAS No. 124830-87-1

O-4-Propylthymine

Katalognummer B054208
CAS-Nummer: 124830-87-1
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: RSZVKJNDOJCFTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-4-Propylthymine is a modified nucleoside that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of thymine, one of the four nucleotide bases that make up DNA. O-4-Propylthymine has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Wirkmechanismus

O-4-Propylthymine inhibits the activity of DNA methyltransferases by binding to the enzyme's active site and preventing the transfer of methyl groups to DNA. This inhibition leads to changes in gene expression patterns, which can have physiological and biochemical effects.
Biochemical and Physiological Effects:
O-4-Propylthymine has been shown to have various biochemical and physiological effects, including changes in gene expression patterns, alterations in cell proliferation and differentiation, and modulation of immune responses. These effects have potential applications in various fields, including cancer research, neurology, and immunology.

Vorteile Und Einschränkungen Für Laborexperimente

O-4-Propylthymine has several advantages for lab experiments, including its high purity and stability, making it suitable for use in various assays and experiments. However, its limited solubility in water can make it challenging to work with in some applications. Additionally, its selective inhibition of DNA methyltransferases can make it challenging to interpret results in experiments that involve multiple enzymes.

Zukünftige Richtungen

There are several future directions for research on O-4-Propylthymine, including its potential therapeutic applications in cancer and neurological disorders, its role in epigenetic regulation, and its use as a tool for studying gene expression patterns. Additionally, further research is needed to optimize its synthesis and improve its solubility in water, making it more accessible for use in various applications.
In conclusion, O-4-Propylthymine is a promising compound with potential applications in scientific research. Its selective inhibition of DNA methyltransferases has significant implications for epigenetic regulation and potential therapeutic applications in diseases such as cancer and neurological disorders. Further research is needed to optimize its synthesis and improve its solubility in water, making it more accessible for use in various applications.

Synthesemethoden

O-4-Propylthymine can be synthesized using different methods, including the alkylation of thymine with propyl bromide or the reaction of thymine with 1-bromopropane, followed by the reduction of the resulting intermediate. The synthesis of O-4-Propylthymine has been optimized to increase yields and purity, making it suitable for scientific research applications.

Wissenschaftliche Forschungsanwendungen

O-4-Propylthymine has been shown to have potential applications in scientific research, particularly in the field of epigenetics. Epigenetics refers to modifications to DNA that do not alter the underlying genetic code but can affect gene expression. O-4-Propylthymine has been shown to selectively inhibit the activity of DNA methyltransferases, enzymes that add methyl groups to DNA and are involved in regulating gene expression. This inhibition can lead to changes in gene expression patterns and has potential therapeutic applications in diseases such as cancer and neurological disorders.

Eigenschaften

CAS-Nummer

124830-87-1

Produktname

O-4-Propylthymine

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

5-methyl-6-propoxy-1H-pyrimidin-2-one

InChI

InChI=1S/C8H12N2O2/c1-3-4-12-7-6(2)5-9-8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI-Schlüssel

RSZVKJNDOJCFTA-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=NC(=O)N1)C

Kanonische SMILES

CCCOC1=C(C=NC(=O)N1)C

Andere CAS-Nummern

124830-87-1

Synonyme

O(4)-n-propylthymine
O(4)-nPrT
O-4-propylthymine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.